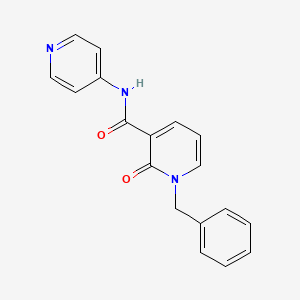

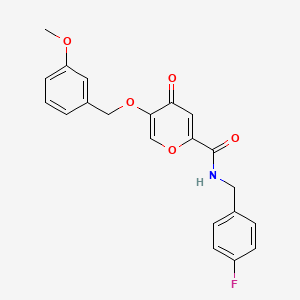

![molecular formula C7H15NO3 B2492475 O-[(3,3-二甲基-1,4-二氧杂环戊烷-2-基)甲基]羟胺 CAS No. 2551118-65-9](/img/structure/B2492475.png)

O-[(3,3-二甲基-1,4-二氧杂环戊烷-2-基)甲基]羟胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

O-[(3,3-Dimethyl-1,4-dioxan-2-yl)methyl]hydroxylamine is a chemical compound that can be studied through its synthesis, molecular structure, chemical reactions, and properties. While direct studies on this compound are scarce, research on similar hydroxylamines and their derivatives offers a foundation for understanding its chemical behavior and characteristics.

Synthesis Analysis

The synthesis of related compounds, such as O-(diphenylphosphinyl)hydroxylamine, involves the reaction of hydroxylamine with diphenylphosphinic chloride in benzene or aqueous dioxan. This process yields O-(diphenylphosphinyl)hydroxylamine instead of the N-phosphinyl compound previously anticipated, demonstrating the specificity of reactions involving hydroxylamine derivatives (Harger, 1982).

Molecular Structure Analysis

Studies on the molecular structures of hydroxylamine derivatives, such as O-methylhydroxylamine and its N-methyl, N,O-dimethyl, and N,N,O-trimethyl derivatives, have been conducted using electron diffraction. These studies reveal that these molecules primarily adopt an anti conformation around the N-O bond, with methyl substitutions affecting bond lengths (Rankin et al., 1981).

Chemical Reactions and Properties

The chemical reactions of hydroxylamine derivatives are diverse. For example, O-(diphenylphosphinyl)hydroxylamine can form aminophosphonium and aminosulphonium salts with triphenylphosphine and dimethyl sulphide, respectively, indicating its reactivity towards forming salts with strong bases (Harger, 1982).

Physical Properties Analysis

The physical properties of hydroxylamine derivatives, such as solubility, melting points, and crystalline structure, can significantly vary based on the substituents attached to the hydroxylamine moiety. For instance, the synthesis and structural analysis of various hydroxylamine derivatives reveal different crystalline structures and bonding patterns, highlighting the impact of chemical modifications on the physical characteristics of these compounds (Flores et al., 2018).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of hydroxylamine derivatives are influenced by their molecular structure and the nature of their substituents. Studies on reactions involving methylated hydroxylamines with bis(2,4-dinitrophenyl)phosphate provide insights into the mechanisms of nucleophilic substitution reactions, showcasing the effects of methylation on the rates of these reactions (Domingos et al., 2004).

科学研究应用

化学反应和性质

O-[(3,3-二甲基-1,4-二氧杂环戊-2-基)甲基]羟胺参与各种化学反应,展示了它在不同背景下的反应性和实用性。例如,羟胺与二苯基膦酰氯在苯或水合二氧杂环戊中反应,形成O-(二苯基膦基)羟胺。一项研究详细描述了这种反应,探讨了O-(二苯基膦基)羟胺的制备和特征化学反应,表明它并不像之前认为的那样形成N-膦基化合物。这种化合物与丙酮缩合生成膦基丙酮肟,显示了它在合成各种化学结构方面的潜力 (Harger, 1982)。

生物相互作用和影响

O-[(3,3-二甲基-1,4-二氧杂环戊-2-基)甲基]羟胺已显示出与生物系统的相互作用。在一项研究中,羟胺与光系统II(PSII)的电子供体发生反应,观察到羟胺与处于S1态的PSII的反应会延迟H2O氧化循环的进行两次电荷分离。这意味着它可能对光合作用过程和相关生物系统产生影响 (Beck & Brudvig, 1987)。

聚合和材料科学中的应用

在聚合和材料科学领域,溶剂效应已被用于改善异戊二烯的亚硝基介导聚合的控制。一项研究表明,使用1,4-二氧杂环戊或吡啶作为某些烷氧胺介导的聚合的溶剂会导致引发剂的消耗速率增加,以及所得聚合物的分子量分布变窄。这表明该化合物在微调聚合过程以获得特定材料特性方面的潜力 (Harrisson, Couvreur, & Nicolas, 2012)。

环境和分析化学

该化合物已被牵涉到环境和分析化学领域。例如,研究从呋喃衍生物OH引发的光氧化中不饱和二酮产物时,采用了O-(2,3,4,5,6)-五氟苄基-羟胺盐酸盐,表明其在复杂化学分析和环境研究中的应用 (Alvarez et al., 2009)。

属性

IUPAC Name |

O-[(3,3-dimethyl-1,4-dioxan-2-yl)methyl]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-7(2)6(5-11-8)9-3-4-10-7/h6H,3-5,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFJCTUUPMGNCEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(OCCO1)CON)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

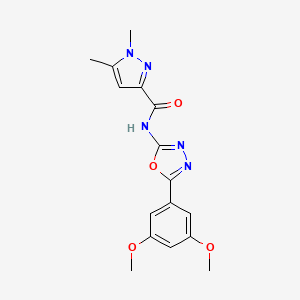

![[2-(Dimethylamino)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B2492398.png)

![2-(1-(4-(4-acetylphenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2492400.png)

![2-(3,4-dichlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2492402.png)

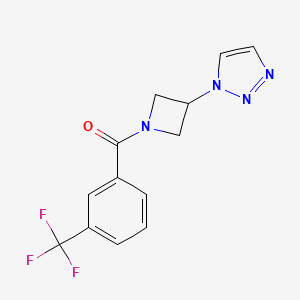

![6-[(4-Fluorophenyl)methyl]-3-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2492403.png)

![1-{1-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2492407.png)

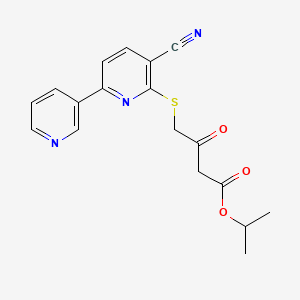

![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2492408.png)

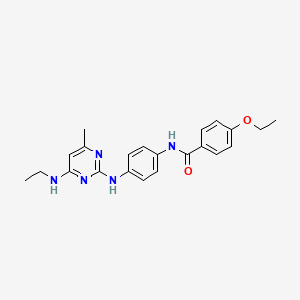

![N-(benzo[d]thiazol-5-yl)-3-(methylthio)benzamide](/img/structure/B2492409.png)